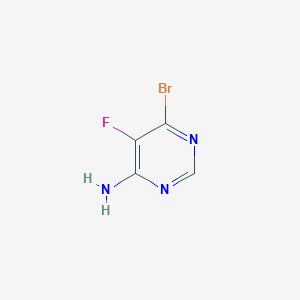

6-Bromo-5-fluoropyrimidin-4-amine

Beschreibung

6-Bromo-5-fluoropyrimidin-4-amine is a halogenated pyrimidine derivative characterized by a bromine atom at position 6, fluorine at position 5, and an amine group at position 2. Pyrimidines are critical scaffolds in medicinal chemistry due to their role in nucleic acids and enzyme inhibition. The bromine and fluorine substituents enhance electrophilic reactivity and metabolic stability, making this compound valuable in drug discovery, particularly for kinase inhibitors and antiviral agents .

Eigenschaften

Molekularformel |

C4H3BrFN3 |

|---|---|

Molekulargewicht |

191.99 g/mol |

IUPAC-Name |

6-bromo-5-fluoropyrimidin-4-amine |

InChI |

InChI=1S/C4H3BrFN3/c5-3-2(6)4(7)9-1-8-3/h1H,(H2,7,8,9) |

InChI-Schlüssel |

BLCZUZQFAVZNKL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NC(=C(C(=N1)Br)F)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluoropyrimidin-4-amine typically involves the halogenation of pyrimidine derivatives. One common method is the bromination of 5-fluoropyrimidin-4-amine using N-bromosuccinimide (NBS) in an organic solvent like acetonitrile. The reaction is usually carried out at room temperature with stirring for a few hours .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6-Brom-5-fluorpyrimidin-4-amin durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nukleophile, wie Amine oder Thiole, substituiert werden.

Kupplungsreaktionen: Es kann an Suzuki-Miyaura-Kupplungsreaktionen mit Boronsäuren teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Häufige Reagenzien und Bedingungen:

N-Bromsuccinimid (NBS): Wird für Bromierungsreaktionen verwendet.

Palladiumkatalysatoren: Werden in Suzuki-Miyaura-Kupplungsreaktionen eingesetzt.

Organische Lösungsmittel: Acetonitril, Dichlormethan und andere werden üblicherweise verwendet.

Hauptprodukte:

Substituierte Pyrimidine: Entstehen aus nukleophilen Substitutionsreaktionen.

Biarylverbindungen: Werden durch Kupplungsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

6-Brom-5-fluorpyrimidin-4-amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Dient als Zwischenprodukt bei der Entwicklung von bioaktiven Verbindungen.

Industrie: Wird bei der Produktion von Agrochemikalien und anderen Spezialchemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 6-Brom-5-fluorpyrimidin-4-amin hängt hauptsächlich mit seiner Fähigkeit zusammen, an verschiedenen chemischen Reaktionen teilzunehmen. In biologischen Systemen kann es mit Enzymen und Rezeptoren interagieren und deren Aktivität möglicherweise hemmen. Das Vorhandensein von Halogenatomen erhöht seine Bindungsaffinität zu molekularen Zielstrukturen, wodurch es zu einem wertvollen Gerüst im Wirkstoffdesign wird .

Ähnliche Verbindungen:

5-Brom-4-fluorpyrimidin-2-amin: Ein weiteres halogeniertes Pyrimidin mit ähnlicher Reaktivität und Anwendung.

5-Brom-4-fluorpyridin-2-amin: Eine verwandte Verbindung mit einem Pyridinring anstelle eines Pyrimidinrings.

Einzigartigkeit: 6-Brom-5-fluorpyrimidin-4-amin ist einzigartig aufgrund der spezifischen Positionierung der Brom- und Fluoratome am Pyrimidinring. Diese einzigartige Anordnung verleiht ihm unterschiedliche chemische Eigenschaften und Reaktivität, wodurch es zu einem vielseitigen Zwischenprodukt in verschiedenen Synthesewegen wird .

Wirkmechanismus

The mechanism of action of 6-Bromo-5-fluoropyrimidin-4-amine is primarily related to its ability to participate in various chemical reactions. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity. The presence of halogen atoms enhances its binding affinity to molecular targets, making it a valuable scaffold in drug design .

Vergleich Mit ähnlichen Verbindungen

4,6-Dichloro-5-methoxypyrimidine ()

- Structure : Chlorine (positions 4 and 6), methoxy (position 5).

- Key Differences: Electron-Withdrawing Effects: Chlorine atoms increase electrophilicity compared to bromine/fluorine in the target compound.

- Applications : Methoxy groups often enhance solubility but reduce reactivity compared to halogens.

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine ()

- Structure : Bromine (position 5), chlorine (position 6), methylthio (position 2), amine (position 4).

- Reactivity: Thioether groups are susceptible to oxidation, unlike the stable C-F bond in the target compound .

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidin-2-amine ()

- Structure : Bromine (position 5), chlorine (position 4), trifluoromethyl (position 6), amine (position 2).

- Substituent Positioning: Chlorine at position 4 vs. fluorine at position 5 in the target compound alters electronic distribution .

N-(2-fluorophenyl)-5-[(4-ethoxyanilino)methyl]-6-methyl-2-phenylpyrimidin-4-amine ()

- Structure: Fluorophenyl (position 4), ethoxyanilino-methyl (position 5), methyl (position 6).

- Key Differences: Hydrogen Bonding: N–H···N and C–H···O interactions drive crystal packing, unlike halogen-dominated interactions in the target compound. Biological Relevance: Bulky substituents (e.g., ethoxyanilino) may improve target specificity but reduce synthetic accessibility .

Physicochemical Properties and Reactivity

Comparative Table

| Compound Name | Molecular Weight | Key Substituents | Solubility (Predicted) | Reactivity Highlights |

|---|---|---|---|---|

| 6-Bromo-5-fluoropyrimidin-4-amine | 206.02 g/mol | Br (C6), F (C5), NH2 (C4) | Moderate (polar aprotic solvents) | High electrophilicity at C4/C5/C6 |

| 4,6-Dichloro-5-methoxypyrimidine | 193.00 g/mol | Cl (C4/C6), OCH3 (C5) | Low (non-polar solvents) | Oxidative susceptibility of OCH3 |

| 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine | 254.54 g/mol | Br (C5), Cl (C6), SCH3 (C2) | Low (lipophilic) | Thioether oxidation to sulfone |

| 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidin-2-amine | 294.44 g/mol | Br (C5), Cl (C4), CF3 (C6) | Very low | High stability due to CF3 |

Biologische Aktivität

6-Bromo-5-fluoropyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of bromine and fluorine substituents, which may enhance its interaction with biological targets.

The molecular formula of 6-Bromo-5-fluoropyrimidin-4-amine is , with a molecular weight of approximately 196.99 g/mol. The IUPAC name reflects its structural characteristics, which include a bromine atom at position 6 and a fluorine atom at position 5 of the pyrimidine ring.

| Property | Value |

|---|---|

| Molecular Formula | C4H3BrFN3 |

| Molecular Weight | 196.99 g/mol |

| IUPAC Name | 6-Bromo-5-fluoropyrimidin-4-amine |

| SMILES | BrC1=C(NC(=N1)N)C(F)=N |

Biological Activity

Recent studies have highlighted the biological activity of 6-Bromo-5-fluoropyrimidin-4-amine, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth. The mechanism of action is believed to involve interference with nucleic acid synthesis, which is crucial for bacterial replication .

Anticancer Potential

In the context of cancer research, 6-Bromo-5-fluoropyrimidin-4-amine has been evaluated for its antiproliferative effects on several cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, potentially through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Study: Anticancer Activity

A notable study involved the evaluation of 6-Bromo-5-fluoropyrimidin-4-amine against human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value in the micromolar range, indicating significant cytotoxicity. The study suggested that the presence of fluorine enhances the compound's ability to penetrate cell membranes, thereby increasing its effectiveness against tumor cells .

The precise mechanism by which 6-Bromo-5-fluoropyrimidin-4-amine exerts its biological effects involves multiple pathways:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in nucleotide synthesis.

- Induction of Apoptosis : By promoting oxidative stress within cells, it triggers apoptotic pathways leading to cell death.

- Interference with DNA Replication : The structural similarity to nucleobases allows it to incorporate into DNA, disrupting replication processes.

Comparative Analysis

When compared to similar compounds, such as other halogenated pyrimidines, 6-Bromo-5-fluoropyrimidin-4-amine demonstrates unique biological properties attributed to its specific halogen substitutions. This uniqueness can be summarized as follows:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 6-Bromo-5-fluoropyrimidin-4-amine | Significant | Moderate to High | Enzyme inhibition, apoptosis induction |

| 5-Chloro-pyrimidin-4-amine | Moderate | Low | Primarily enzyme inhibition |

| 6-Iodo-pyrimidin-4-amine | Low | Moderate | DNA intercalation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.